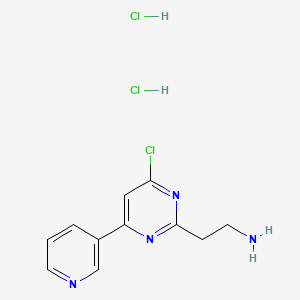

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a chloro group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloropyrimidine with pyridine-3-amine under controlled conditions.

Substitution Reaction: The chloro group is introduced via a substitution reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Formation of the Ethanamine Moiety: The ethanamine group is attached through a nucleophilic substitution reaction, often using ethylamine or similar amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Various nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Applications De Recherche Scientifique

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.

Uniqueness

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities compared to other similar compounds .

Activité Biologique

2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11ClN4·2HCl

- Molecular Weight : 274.18 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for structural similarity.

The compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Its interaction with these targets can lead to the modulation of various biological processes, including:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) has been observed, impacting cell proliferation and apoptosis.

- Signal Transduction Pathways : The compound may influence pathways critical for cancer progression and metastasis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent:

- Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : Exhibits antifungal properties against Candida albicans.

Case Studies

- Study on Cancer Cell Lines : In a recent study, the compound was tested on multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups, suggesting its therapeutic potential in clinical settings .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that increase potency and selectivity for target enzymes involved in cancer progression .

Table 1: Structural Modifications and Their Impact on Activity

| Modification | Change in IC50 (µM) | Effect on Activity |

|---|---|---|

| Addition of methyl group | Decreased to 3.5 | Increased potency |

| Substitution at pyridine N | Increased to 7.0 | Reduced activity |

Propriétés

Formule moléculaire |

C11H13Cl3N4 |

|---|---|

Poids moléculaire |

307.6 g/mol |

Nom IUPAC |

2-(4-chloro-6-pyridin-3-ylpyrimidin-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C11H11ClN4.2ClH/c12-10-6-9(8-2-1-5-14-7-8)15-11(16-10)3-4-13;;/h1-2,5-7H,3-4,13H2;2*1H |

Clé InChI |

RLZJPQBZWAVEQM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C2=CC(=NC(=N2)CCN)Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.